Computed Lipophilicity (XLogP3-AA = 2.2) and Hydrogen Bond Donor/Acceptor Profile of ([1-(3-Fluorophenyl)-1h-imidazol-2-yl]thio)acetic acid
The target compound exhibits a computed XLogP3-AA of 2.2, placing it within the optimal lipophilicity range (1-3) for oral bioavailability per Lipinski's Rule of Five [1]. This value distinguishes it from non-fluorinated analogs such as 2-[(1-phenyl-1H-imidazol-2-yl)thio]acetic acid (CAS 99984-77-7, molecular weight 234.27 g/mol, LogP predicted to be lower due to absence of fluorine) . The compound also possesses one hydrogen bond donor (carboxylic acid OH) and five hydrogen bond acceptors (imidazole N, fluorine, carboxylic acid O, thioether S), with a topological polar surface area (TPSA) of 80.42 Ų [1]. These computed descriptors are essential for medicinal chemists prioritizing compounds for hit-to-lead optimization and in silico ADME screening.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.2 |
| Comparator Or Baseline | Non-fluorinated analog: 2-[(1-phenyl-1H-imidazol-2-yl)thio]acetic acid (CAS 99984-77-7) |
| Quantified Difference | Predicted LogP increase of approximately 0.5-1.0 log unit due to fluorine substitution (class-level inference based on known fluorine effects on lipophilicity) |
| Conditions | In silico prediction; XLogP3-AA algorithm (PubChem); comparative LogP values not experimentally determined |
Why This Matters
Lipophilicity directly influences membrane permeability, plasma protein binding, and metabolic clearance, making the specific LogP of 2.2 a key differentiator for researchers prioritizing compounds with favorable ADME profiles.
- [1] PubChem. Compound Summary for CID 4961838, 2-{[1-(3-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid - Computed Descriptors. View Source
